molecular formula C16H14O5 B12924723 (E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate

Cat. No.: B12924723
M. Wt: 286.28 g/mol
InChI Key: RGEFNJSSAAKUQJ-XNTDXEJSSA-N
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Description

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate is unique due to its combination of a furan ring, a methoxy group, and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

[(E)-4-(furan-2-yl)-4-methoxy-2-oxobut-3-enyl] benzoate

InChI

InChI=1S/C16H14O5/c1-19-15(14-8-5-9-20-14)10-13(17)11-21-16(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b15-10+

InChI Key

RGEFNJSSAAKUQJ-XNTDXEJSSA-N

Isomeric SMILES

CO/C(=C/C(=O)COC(=O)C1=CC=CC=C1)/C2=CC=CO2

Canonical SMILES

COC(=CC(=O)COC(=O)C1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

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